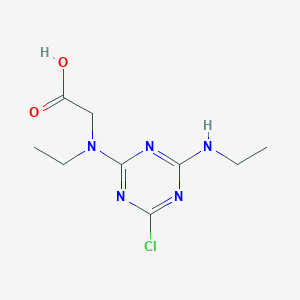
2-Chloro-2-methylbutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-methylbutyric acid is an organic compound with the molecular formula C5H9ClO2. It is a chlorinated derivative of butyric acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the second carbon of the butyric acid chain, making it a unique and versatile chemical.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-2-methylbutyric acid can be synthesized through several methods. One common synthetic route involves the chlorination of 2-methylbutyric acid. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-methylbutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylbutyric acid.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: Reduction of this compound can yield 2-methylbutanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 2-Methylbutyric acid.
Oxidation: 2-Methylbutanone or 2-methylbutanal.
Reduction: 2-Methylbutanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-methylbutyric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, flavors, and fragrances.
Wirkmechanismus
The mechanism of action of 2-chloro-2-methylbutyric acid involves its interaction with specific molecular targets. The chlorine atom in the compound makes it a reactive electrophile, allowing it to participate in nucleophilic substitution reactions. The presence of the methyl group enhances its stability and reactivity. The compound can interact with enzymes and other proteins, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbutyric acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-3-methylbutyric acid: Has a different position of the chlorine atom, leading to variations in reactivity and applications.
2-Chloro-2-methylpropanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-Chloro-2-methylbutyric acid is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications.
Eigenschaften
CAS-Nummer |
73758-54-0 |
|---|---|
Molekularformel |
C5H9ClO2 |
Molekulargewicht |
136.58 g/mol |
IUPAC-Name |
2-chloro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H9ClO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
NZZYVDKRZFWNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)
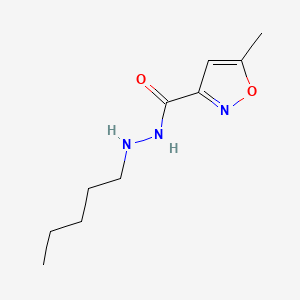
![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)

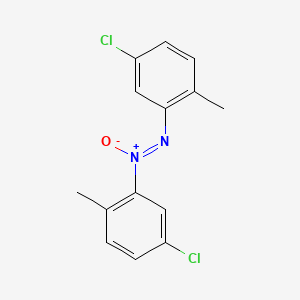
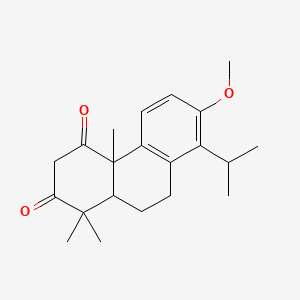

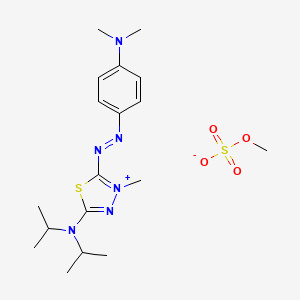

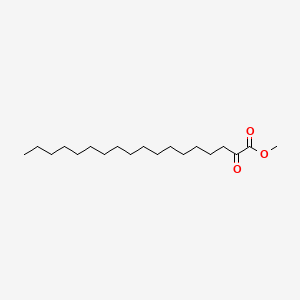

![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)

